Tautomeric Basicity Order: Divergent Protonation Sites Versus Violuric Acid
Computational studies (PM3-COSMO) reveal that the order of basicity of protonation sites in 6-amino-5-nitrosouracil derivatives is N6 > (N3 > N1) > (O4, O5, O2). In contrast, violuric acid derivatives exhibit a fundamentally different basicity order: (N3, N1) > O5 > (O2, O4, O6) [1]. This divergence dictates distinct coordination chemistry and reactivity profiles.
| Evidence Dimension | Protonation Site Basicity Order |
|---|---|
| Target Compound Data | N6 > (N3 > N1) > (O4, O5, O2) |
| Comparator Or Baseline | Violuric acid derivatives: (N3, N1) > O5 > (O2, O4, O6) |
| Quantified Difference | Different protonation hierarchy; primary site shifts from exocyclic amino (N6) to endocyclic nitrogen (N3/N1) |
| Conditions | PM3-COSMO semiempirical calculations in aqueous phase |
Why This Matters
Procurement of the correct tautomer is critical for applications where specific protonation states dictate metal-binding behavior or biological target engagement.
- [1] Hueso-Ureña, F., et al. (2010). Theoretical investigations on the structure and relative stabilities of the tautomeric forms of 6-amino-5-nitrosouracil and violuric acid derivatives (PM3-COSMO calculation). Computational and Theoretical Chemistry, 965(1), 89–97. View Source
